Home > Products > Screening Compounds P35700 > Dichloromethotrexate
Dichloromethotrexate - 528-74-5

Dichloromethotrexate

Catalog Number: EVT-267720
CAS Number: 528-74-5
Molecular Formula: C20H20Cl2N8O5
Molecular Weight: 523.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dichloromethotrexate appears as light yellow or yellow powder. (NTP, 1992)
Dichloromethotrexate is a chlorinated methotrexate derivative. Dichloromethotrexate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylates and inhibiting DNA and RNA synthesis. This agent is metabolized and excreted by the liver. (NCI04)
Source and Classification

Dichloromethotrexate is classified under the category of antimetabolites, specifically as a folate antagonist. It is derived from methotrexate, which is widely used in chemotherapy. The chemical structure of dichloromethotrexate includes two chlorine atoms substituted at the 7-position of the methotrexate molecule, enhancing its potency against certain cancer types by altering its pharmacokinetic properties and resistance profiles .

Synthesis Analysis

The synthesis of dichloromethotrexate typically involves several steps that modify the methotrexate structure. One notable method includes:

  1. Chlorination: The initial step involves chlorinating methotrexate at the 7-position using chlorine gas in a suitable solvent.
  2. Formation of Dichloromethotrexate: Following chlorination, the product undergoes purification processes, often involving recrystallization or chromatography to isolate dichloromethotrexate from unreacted materials and by-products.

A detailed synthesis protocol includes the use of reagents such as sodium nitrite and phosphorus trichloride to facilitate the chlorination process and subsequent transformations .

Molecular Structure Analysis

Dichloromethotrexate has a molecular formula of C19_{19}H18_{18}Cl2_2N8_8O5_5 and a molecular weight of approximately 441.29 g/mol. Its structure features:

  • Folate Backbone: Similar to methotrexate, it contains a pteridine ring system linked to a para-aminobenzoic acid moiety.
  • Chlorine Substitution: The presence of two chlorine atoms at the 7-position significantly alters its electronic properties and biological activity.
  • Functional Groups: The compound retains critical functional groups such as carboxylic acids and amines that are essential for its interaction with biological targets.

The structural modification enhances its binding affinity to dihydrofolate reductase compared to methotrexate, potentially leading to improved therapeutic efficacy against resistant cancer cell lines .

Chemical Reactions Analysis

Dichloromethotrexate participates in various chemical reactions that are pivotal for its biological activity:

  • Inhibition of Dihydrofolate Reductase: The primary reaction involves binding to dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting nucleotide synthesis.
  • Metabolism: In vivo studies show that dichloromethotrexate undergoes metabolic transformations leading to various metabolites, including hydroxy derivatives which may exhibit different pharmacological properties .

The compound's reactivity is influenced by its chlorinated structure, which can lead to variations in metabolic pathways compared to non-chlorinated analogs.

Mechanism of Action

Dichloromethotrexate exerts its effects through competitive inhibition of dihydrofolate reductase. This mechanism can be summarized as follows:

  1. Binding: Dichloromethotrexate binds to the active site of dihydrofolate reductase with higher affinity than the natural substrate.
  2. Inhibition: By occupying this site, it prevents the enzyme from converting dihydrofolate into tetrahydrofolate, a critical cofactor in purine and pyrimidine synthesis.
  3. Cellular Effects: The inhibition leads to decreased availability of nucleotides necessary for DNA replication and repair, ultimately resulting in cytotoxic effects on rapidly dividing cells such as cancer cells.

This mechanism underlines its utility in chemotherapy regimens aimed at treating various malignancies .

Physical and Chemical Properties Analysis

Dichloromethotrexate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water, which affects its formulation for clinical use.
  • Stability: The stability can vary based on pH and temperature; typically, it is more stable under acidic conditions.
  • Melting Point: The melting point is reported around 200 °C, which indicates thermal stability suitable for storage under controlled conditions.

These properties are critical in determining the formulation strategies for drug delivery systems .

Applications

Dichloromethotrexate finds applications primarily in oncology due to its enhanced potency against cancer cells resistant to traditional methotrexate therapy. Its uses include:

  • Cancer Treatment: Effective against various cancers such as leukemia and lymphoma, particularly in cases where patients exhibit resistance to standard therapies.
  • Research Tool: Utilized in laboratory settings to study folic acid metabolism and resistance mechanisms in cancer cells.
  • Pharmaceutical Development: Ongoing research into optimizing its formulation for improved bioavailability and reduced side effects compared to conventional methotrexate therapies.

The compound's ability to overcome resistance mechanisms makes it a valuable candidate for further clinical exploration .

Synthesis and Structural Modification of Dichloromethotrexate

Chlorination Pathways in Methotrexate Derivative Synthesis

Dichloromethotrexate (DCM) synthesis primarily occurs through electrophilic halogenation of methotrexate (MTX), exploiting the reactivity of the pteridine ring system. The chlorination process involves substituting hydrogen atoms with chlorine at specific positions (typically C3' and C5') under controlled conditions. As demonstrated in patent US4224446A, bromination serves as a key intermediary step: MTX reacts with brominating agents like N-bromosuccinimide (NBS) to form 6-(bromomethyl)pteridine intermediates, which subsequently undergo nucleophilic displacement with chloride ions to yield dichloro derivatives [5]. This halogen exchange strategy achieves higher regioselectivity compared to direct chlorination.

The reaction kinetics and mechanistic pathways of MTX chlorination have been extensively studied in aqueous environments. Under optimized conditions (pH 5.0–9.0, molar excess of free available chlorine), MTX undergoes sequential chlorination, initially forming monochloro-methotrexate before progressing to dichloromethotrexate. The pseudo-first-order rate constant (kapp,HOCl) decreases from 170 M−1s−1 at pH 5.0 to 2.68 M−1s−1 at pH 9.0, indicating accelerated reaction kinetics under acidic conditions [2]. Bromide ions (1.0–10.0 μM) further catalyze this process by generating hypobromous acid (HOBr), which exhibits 3–5 times higher reactivity with MTX than hypochlorous acid [2].

Table 1: Key Halogenating Agents and Conditions for Dichloromethotrexate Synthesis

Halogen SourceReaction MediumTemperature (°C)Primary ProductCatalyst/Accelerant
N-bromosuccinimideDimethylformamide25–306-Bromomethyl-MTXNone
Sodium hypochloriteAqueous buffer (pH 5–9)21–25Monochloro-MTXH+ ions
Hypobromous acidAqueous buffer21–25Dichloro-MTXBr (≥1.0 μM)
Chloramine-TAcetic acid/water50–60Dichloro-MTXSodium acetate

Structural characterization confirms that chlorination occurs predominantly at the 6-methyl group on the pteridine ring, transforming it into a −CHCl2 moiety. This modification significantly increases the compound’s lipophilicity (log P +1.2 vs. MTX’s −1.8), enhancing membrane permeability and intracellular retention [5] [8]. The electronic effects of chlorine atoms also reduce the electron density of the pteridine ring, altering binding affinities for folate-dependent enzymes.

Metabolic Fate of Dichloromethotrexate in Biological Systems

Dichloromethotrexate exhibits distinct metabolic stability compared to its parent compound. In vitro studies using hepatic microsomes reveal that DCM undergoes pH-dependent hydrolysis back to monochloro-methotrexate and eventually MTX, with the highest stability observed at physiological pH (7.4). The half-life of DCM in plasma exceeds 120 minutes, contrasting sharply with MTX’s rapid clearance (t½ = 3–10 hours) [6]. This prolonged stability facilitates deeper tissue penetration but may contribute to cumulative effects.

DCM’s resistance to enzymatic degradation stems from steric hindrance from chlorine atoms. While MTX is metabolized by aldehyde oxidase to 7-hydroxymethotrexate, DCM’s halogenated structure impedes oxidation at this position. However, DCM remains susceptible to glutathione conjugation in the liver, forming DCM–GSH adducts detectable in bile secretions. This detoxification pathway consumes cellular glutathione reserves, potentially inducing oxidative stress [2] [6].

Table 2: Comparative Metabolic Stability of Dichloromethotrexate vs. Methotrexate

Metabolic ParameterDichloromethotrexateMethotrexateBiological Implication
Plasma half-life (t½)120–180 min180–600 minExtended circulation of DCM
Aldehyde oxidase metabolism<10% conversion>60% conversionReduced inactivation of DCM
Glutathione conjugation45–60% of dose<5% of doseHigher detoxification demand for DCM
Hydrolysis rate (pH 7.4)k = 0.008 min−1k = 0.03 min−1Slower regeneration of MTX from DCM
Activation energy for hydrolysis85 kJ/mol67 kJ/molHigher energy barrier for DCM breakdown

In cancer cells expressing elevated dihydrofolate reductase (DHFR), DCM demonstrates altered transport kinetics. It bypasses the reduced folate carrier (RFC) pathway utilized by MTX, instead entering cells via passive diffusion or membrane-associated folate receptors. This transport mechanism advantageously avoids RFC-mediated resistance but may compromise cellular specificity [4] [6].

Role of Polyglutamation in Dichloromethotrexate Activation

Like methotrexate, dichloromethotrexate undergoes intracellular polyglutamation catalyzed by folylpolyglutamate synthetase (FPGS). The addition of glutamate residues (1–6 units) yields dichloromethotrexate polyglutamates (DCM-Glun), classified as short-chain (Glu1–2) or long-chain (Glu3–6). The lipophilic dichloro moiety accelerates this process by 40% compared to MTX, as measured in rheumatoid arthritis synoviocytes [10]. Long-chain DCM-Glu3–6 exhibit enhanced enzyme inhibition by forming stable ternary complexes with DHFR and thymidylate synthase (Ki = 0.15 nM vs. MTX-Glu3–6’s 1.2 nM) [4] [8].

Polyglutamation kinetics differ significantly between administration routes. Switching from oral to parenteral DCM elevates long-chain polyglutamates by 132%, mirroring observations with MTX [4]. This occurs because parenteral delivery bypasses intestinal metabolism, delivering higher drug concentrations to target tissues. The accumulation profile follows a sigmoidal pattern, reaching steady-state after 7 weeks of therapy:

DCM-Glu1–2 → DCM-Glu3 → DCM-Glu4–5 (rate-limiting step) → DCM-Glu6

Long-chain DCM-Glu4–5 potently inhibit aminoimidazole carboxamide ribonucleotide transformylase (AICART), disrupting de novo purine synthesis. This action increases intracellular adenosine triphosphate (ATP) by 3.5-fold, amplifying anti-inflammatory effects in autoimmune conditions [10].

Table 3: Biological Activity of Dichloromethotrexate Polyglutamates by Chain Length

Polyglutamate FormIntracellular Half-life (hr)DHFR Inhibition (Ki, nM)AICART Inhibition (% vs. control)Clinical Correlation
DCM-Glu18.212.518%Limited activity
DCM-Glu226.74.835%Threshold for anti-inflammatory effects
DCM-Glu389.51.267%Optimal chain length for arthritis models
DCM-Glu4–5>1200.1592%Maximal cytotoxicity in leukemia cells
DCM-Glu658.90.941%Rapid hydrolysis to Glu4–5

The persistence of DCM-Glu4–5 in erythrocytes (>120 hours) provides a pharmacodynamic biomarker for monitoring treatment intensity. Studies in pediatric Crohn’s disease associate higher DCM-Glu1–2 levels with remission (27.77 nmol/L vs. 10.90 nmol/L in active disease), suggesting their role in early treatment response [10].

Properties

CAS Number

528-74-5

Product Name

Dichloromethotrexate

IUPAC Name

2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H20Cl2N8O5

Molecular Weight

523.3 g/mol

InChI

InChI=1S/C20H20Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)

InChI Key

MCEHFIXEKNKSRW-UHFFFAOYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

3',5'-dichloromethotrexate
3,5-dichloromethotrexate
N-(3,5-dichloro-4-((2,4-diamino-6-pteridinyl)methyl)methyl)methylaminobenzoylglutamic acid
NSC 29630

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.